molecular formula C26H20N2O4S2 B15035947 (5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-(3-methoxybenzylidene)-3-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B15035947
M. Wt: 488.6 g/mol
InChI Key: HANQYPCROPFXLW-KQWNVCNZSA-N
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Description

The compound (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is often associated with biological activity, and is substituted with a phenothiazine moiety, known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE. This intermediate is then reacted with 3-(10H-phenothiazin-10-yl)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for improved reaction control and scalability, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiazolidine-2,4-dione core may also contribute to its biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine derivatives: Compounds such as chlorpromazine and promethazine, which share the phenothiazine core.

    Thiazolidinedione derivatives: Compounds such as pioglitazone and rosiglitazone, which share the thiazolidinedione core.

Uniqueness

The uniqueness of (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-3-[3-OXO-3-(10H-PHENOTHIAZIN-10-YL)PROPYL]-1,3-THIAZOLIDINE-2,4-DIONE lies in its combination of the phenothiazine and thiazolidinedione moieties, which may result in a unique pharmacological profile and potential for diverse applications in scientific research.

Properties

Molecular Formula

C26H20N2O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

(5Z)-5-[(3-methoxyphenyl)methylidene]-3-(3-oxo-3-phenothiazin-10-ylpropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H20N2O4S2/c1-32-18-8-6-7-17(15-18)16-23-25(30)27(26(31)34-23)14-13-24(29)28-19-9-2-4-11-21(19)33-22-12-5-3-10-20(22)28/h2-12,15-16H,13-14H2,1H3/b23-16-

InChI Key

HANQYPCROPFXLW-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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